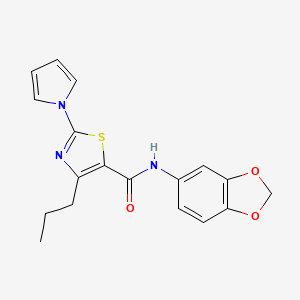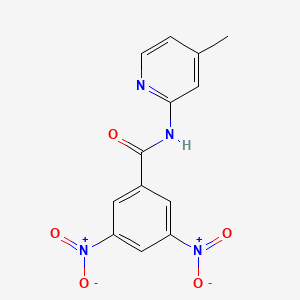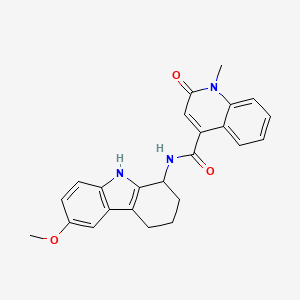
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a quinoline core with three methyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves the following steps:
-
Formation of the Quinoline Core: : The initial step involves the cyclization of an appropriate precursor to form the quinoline core. This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
-
Carboxamide Formation: : The final step involves the introduction of the carboxamide group at the 8th position. This can be achieved through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinoline derivatives with different oxidation states.
-
Reduction: : Reduction reactions can convert the quinoline core to dihydroquinoline or tetrahydroquinoline derivatives.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide has several scientific research applications:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
-
Materials Science: : The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
-
Chemical Intermediates: : It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: Contains a phenyl group, which can alter its chemical properties and applications.
Uniqueness
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is unique due to the presence of the carboxamide group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for drug design and in materials science for creating functional materials.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-8-7-13(2,3)15-11-9(8)5-4-6-10(11)12(14)16/h4-6,8,15H,7H2,1-3H3,(H2,14,16) |
InChI Key |
NYJQHEVNPFYNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(=O)N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(4-chlorophenyl)sulfanyl]methyl}-2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11029849.png)

![2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid](/img/structure/B11029854.png)
![N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11029857.png)
![Methyl 7-isopentyl-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B11029868.png)
![N-(3-Chloro-2-methylphenyl)-2-[7-(2-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-3-quinolinyl]acetamide](/img/structure/B11029876.png)


![8-fluoro-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029895.png)


![4-amino-1-(4-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11029901.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-[1-(naphthalen-1-yl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11029908.png)
![7-amino-N-(2,3-dichlorophenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-4-carboxamide](/img/structure/B11029913.png)
